![molecular formula C33H43N3O6 B14049511 4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aplaviroc is a compound that belongs to the class of 2,5-diketopiperazines and is known for its role as a CCR5 entry inhibitor. It was developed for the treatment of HIV infection by GlaxoSmithKline. its development was discontinued in October 2005 due to concerns about liver toxicity .
準備方法
The synthesis of aplaviroc involves the formation of a spiro-diketo-piperazine structure. The synthetic route typically includes the reaction of specific amines and acids under controlled conditions to form the desired diketopiperazine ring. The industrial production methods would involve scaling up these reactions while ensuring the purity and stability of the compound .
化学反応の分析
Aplaviroc undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in aplaviroc, potentially affecting its activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its efficacy.
科学的研究の応用
Aplaviroc has been extensively studied for its potential in treating HIV infection. It acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor, which is crucial for the entry of HIV into human cells. This makes it a valuable tool in understanding HIV entry mechanisms and developing new therapeutic strategies . Additionally, aplaviroc’s unique structure has made it a subject of interest in medicinal chemistry research .
作用機序
Aplaviroc exerts its effects by binding specifically to the human CCR5 receptor. This binding inhibits the interaction between the CCR5 receptor and the HIV gp120 protein, thereby preventing the virus from entering human macrophages and T cells. This mechanism is distinct from other HIV drugs that target viral enzymes, as aplaviroc targets the host cell receptor .
類似化合物との比較
Aplaviroc is similar to other CCR5 antagonists such as maraviroc and vicriviroc. it is unique in its specific binding profile and the selective inhibition of monoclonal antibody binding to CCR5. Unlike maraviroc, which has been approved for clinical use, aplaviroc’s development was halted due to safety concerns . Other similar compounds include SCH-C and TAK-779, which also target the CCR5 receptor but have different molecular structures and mechanisms of action .
特性
分子式 |
C33H43N3O6 |
|---|---|
分子量 |
577.7 g/mol |
IUPAC名 |
4-[4-[[1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid |
InChI |
InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28?,29-/m1/s1 |
InChIキー |
GWNOTCOIYUNTQP-YPJJGMIRSA-N |
異性体SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O |
正規SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)

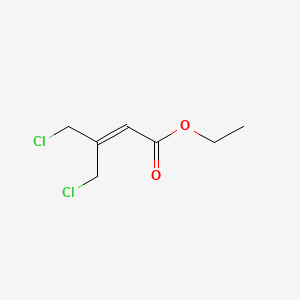
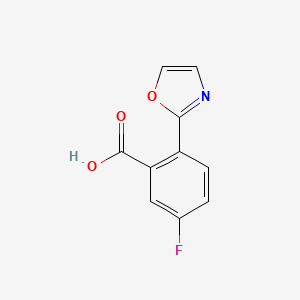
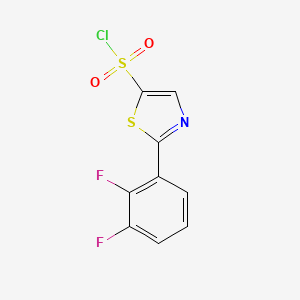
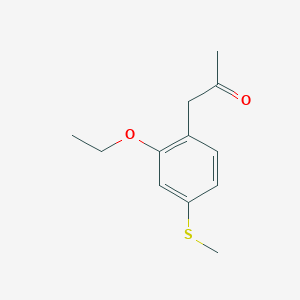
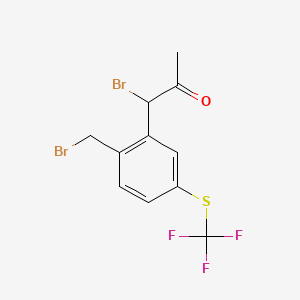
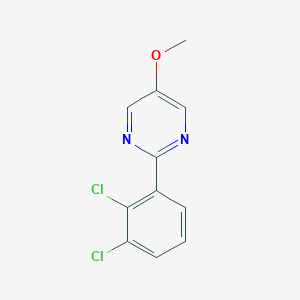
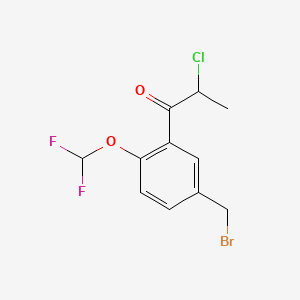
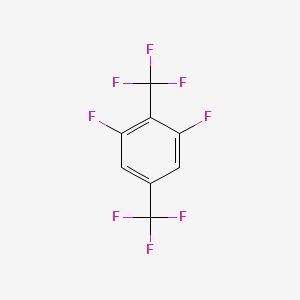
![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
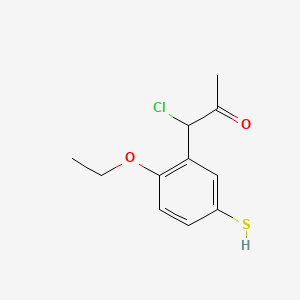
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
